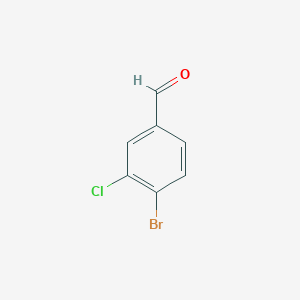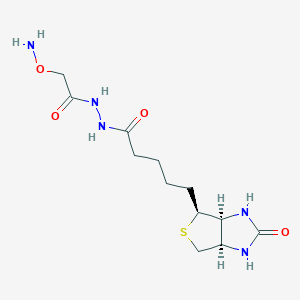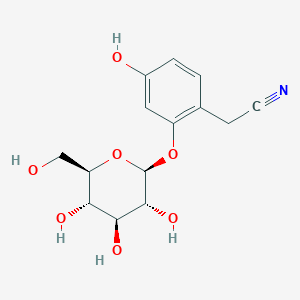
Bis(4-methoxyphenyl)phosphine oxide
Vue d'ensemble
Description
Bis(4-methoxyphenyl)phosphine oxide is a compound with the molecular formula C14H14O3P . It is used as a catalyst for various reactions .
Synthesis Analysis
The synthesis of Bis(4-methoxyphenyl)phosphine oxide can be achieved by adding 1 eq. of diethylphosphite to 3.3 eq. of the corresponding Grignard reagent at 0 °C and warming to ambient temperature . Another approach involves a copper-catalyzed cross-coupling of (hetero)aromatic bromide with secondary phosphines .
Molecular Structure Analysis
The molecular structure of Bis(4-methoxyphenyl)phosphine oxide is characterized by a phosphorus atom bonded to two 4-methoxyphenyl groups and an oxygen atom . The molecular weight is 261.23 g/mol .
Chemical Reactions Analysis
Bis(4-methoxyphenyl)phosphine oxide can undergo various reactions. For instance, it can participate in photocatalytic phosphine-mediated water activation for radical hydrogenation . It can also undergo autoreduction .
Physical And Chemical Properties Analysis
Bis(4-methoxyphenyl)phosphine oxide has a molecular weight of 261.23 g/mol . It has a topological polar surface area of 35.5 Ų and a complexity of 240 .
Applications De Recherche Scientifique
Copper-Catalyzed C–P Cross-Coupling
- Scientific Field: Organic Synthesis
- Application Summary: Bis(4-methoxyphenyl)phosphine oxide is used in the synthesis of various tertiary phosphines via a copper-catalyzed cross-coupling of (hetero)aromatic bromide with secondary phosphines .
- Methods of Application: The reaction employs cheap copper as the catalyst, 2,6-bis (N-methylaminomethyl)pyridine (L4) as a perfect ligand and KOtBu as a base; all reactions are carried out under an argon atmosphere . A variety of sterically hindered and/or functionalized substrates were found to react under these reaction conditions to provide products in good to excellent yields .
- Results or Outcomes: This process has resulted in the first reported synthesis of ten new tertiary phosphines .
Synthesis of Co-Polyimide Fibers
- Scientific Field: Material Science
- Application Summary: Bis(4-methoxyphenyl)phosphine oxide is used in the synthesis of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group .
- Methods of Application: The bis(4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer is incorporated into the PI molecular chain followed by dry-jet wet spinning .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Enantioselective Ir-catalyzed Hydrogenation
- Scientific Field: Organic Synthesis
- Application Summary: Bis(4-methoxyphenyl)phosphine oxide is used as a reactant in enantioselective Ir-catalyzed hydrogenation .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Palladium-catalyzed Asymmetric Additions
- Scientific Field: Organic Synthesis
- Application Summary: Bis(4-methoxyphenyl)phosphine oxide is used as a reactant in palladium-catalyzed asymmetric additions .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Alkali-Metal-Catalyzed Addition Reactions
- Scientific Field: Organic Synthesis
- Application Summary: Bis(4-methoxyphenyl)phosphine oxide is used as a reactant in alkali-metal-catalyzed addition reactions .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Preparation of Different DIOP-Type Ligands
- Scientific Field: Organic Synthesis
- Application Summary: Bis(4-methoxyphenyl)phosphine oxide is used in the preparation of different DIOP-type ligands for uses in Rh-catalyzed asymmetric hydrogenation .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Propriétés
IUPAC Name |
bis(4-methoxyphenyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3P/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREGWFNURZJKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544341 | |
| Record name | Bis(4-methoxyphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl)phosphine oxide | |
CAS RN |
15754-51-5 | |
| Record name | Bis(4-methoxyphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-methoxyphenyl)phosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)









